molecular formula C19H21ClN4O2 B14935727 N-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide

N-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide

Cat. No.: B14935727
M. Wt: 372.8 g/mol
InChI Key: FPEWEEJKCHSKJA-UHFFFAOYSA-N
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Description

N-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide is a synthetic small molecule belonging to the class of piperazine carboxamide derivatives. This compound is characterized by a piperazine core substituted with a phenyl group and a ureido-linked glycineamide moiety that is further derivatized with a 2-chloroaniline group. The distinct molecular architecture of this compound makes it a valuable intermediate or tool compound for medicinal chemistry and pharmacological research. Piperazine carboxamides are a prominent scaffold in drug discovery, with documented activities against various biological targets. For instance, structurally related compounds have been identified as potent and selective mechanism-based inhibitors of enzymes like Fatty Acid Amide Hydrolase (FAAH) . Other analogs have shown affinity for protease targets, such as coagulation factor X, highlighting the potential of this chemical class in modulating enzyme activity . The presence of the chlorophenyl group is a common feature in many bioactive molecules and can be instrumental in enhancing binding affinity and metabolic stability. This compound is supplied exclusively for research applications in laboratory settings. It is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can utilize this high-purity chemical as a building block for the synthesis of more complex molecules, a reference standard in analytical studies, or a lead compound for investigating novel biological pathways.

Properties

Molecular Formula

C19H21ClN4O2

Molecular Weight

372.8 g/mol

IUPAC Name

N-[2-(2-chloroanilino)-2-oxoethyl]-4-phenylpiperazine-1-carboxamide

InChI

InChI=1S/C19H21ClN4O2/c20-16-8-4-5-9-17(16)22-18(25)14-21-19(26)24-12-10-23(11-13-24)15-6-2-1-3-7-15/h1-9H,10-14H2,(H,21,26)(H,22,25)

InChI Key

FPEWEEJKCHSKJA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)NCC(=O)NC3=CC=CC=C3Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide typically involves multiple steps. One common method includes the reaction of 2-chlorophenylamine with an appropriate acylating agent to form an intermediate. This intermediate is then reacted with 4-phenylpiperazine under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and pH is common to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide involves its interaction with specific molecular targets. It is believed to modulate certain signaling pathways by binding to receptors or enzymes, thereby altering their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Critical Analysis of Data Limitations

  • Target Compound Data Gap : Direct synthesis, melting point, and bioactivity data for the target compound are absent in the provided evidence. Inferences rely on structural analogs.
  • Bioactivity Heterogeneity : While chlorophenyl groups are linked to antimicrobial activity (Ev12, Ev15), their effects on cytotoxicity or CNS penetration remain unexplored for piperazine carboxamides.

Biological Activity

N-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide, identified by its CAS number 1351694-47-7, is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and antiviral applications. This article explores its biological activity through various studies, highlighting its mechanisms, efficacy, and potential applications.

PropertyValue
Molecular Formula C₁₉H₂₁ClN₄O₂
Molecular Weight 372.8 g/mol
CAS Number 1351694-47-7

The compound's biological activity is primarily attributed to its interaction with cellular targets involved in cancer proliferation and viral replication. Research indicates that it may function as an inhibitor of topoisomerase II (Topo II), an enzyme critical for DNA replication and repair. This inhibition can lead to increased cytotoxicity in cancer cells while sparing normal cells, a desirable trait for anticancer agents.

Case Studies

  • Anticancer Activity : A study focused on the synthesis and testing of various phenylpiperazine derivatives, including this compound. The compound was evaluated against MCF7 (breast cancer) and MCF10A (non-cancerous) cell lines. Results demonstrated that this compound exhibited cytotoxic effects comparable to doxorubicin, a standard chemotherapy drug, suggesting its potential as an effective anticancer agent .
  • Antiviral Activity : Another investigation explored the antiviral properties of related compounds against human adenovirus (HAdV). Although this specific compound was not the primary focus, derivatives with similar structures showed significant antiviral activity, indicating a possible avenue for further research into this compound’s efficacy against viral infections .

In Vitro Studies

In vitro tests have been conducted to evaluate the cytotoxicity and antiproliferative effects of this compound:

  • Cell Lines Tested : MCF7 (cancerous), MCF10A (non-cancerous)
  • Concentrations Used : 10 µM, 20 µM, 50 µM
  • Time Points : 24 h, 48 h, 72 h
  • Results : The compound demonstrated a dose-dependent cytotoxic effect on cancer cells while exhibiting lower toxicity towards non-cancerous cells .

Molecular Docking Studies

Molecular docking studies have been performed to understand the binding affinity of this compound to Topo II and DNA. These studies have indicated that the compound can effectively bind to the active site of Topo II, disrupting its function and leading to apoptosis in cancer cells .

Q & A

Q. What synthetic methodologies are recommended for preparing N-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide, and how can reaction conditions be optimized?

Methodological Answer:

  • Key Steps :
    • Core Piperazine Formation : Use 1,2-diamine derivatives with sulfonamide salts under basic conditions (e.g., DBU) for cyclization .
    • Acylation : Introduce the 2-[(2-chlorophenyl)amino]-2-oxoethyl group via nucleophilic substitution or coupling reactions.
    • Refinement : Optimize reflux conditions (e.g., ethanol with glacial acetic acid as a catalyst) to enhance yield and purity .
  • Purification : Employ column chromatography or recrystallization for high-purity isolates.
  • Analytical Validation : Confirm structural integrity via 1H^1H/13C^{13}C NMR and high-resolution mass spectrometry (HRMS).

Q. How should researchers characterize the molecular structure and confirm crystallinity?

Methodological Answer:

  • X-ray Crystallography : Resolve the crystal structure to determine bond lengths, angles, and hydrogen-bonding networks (e.g., monoclinic space group P21_1/c observed in similar piperazine carboxamides) .
  • Hydrogen Bonding : Analyze intramolecular interactions (e.g., O–H⋯N, N–H⋯O) and intermolecular packing (e.g., C–H⋯π interactions) using crystallographic data .
  • Thermal Analysis : Perform differential scanning calorimetry (DSC) to assess phase transitions.

Q. Table 1: Key Structural Parameters from X-ray Data

ParameterValue (Å/°)Source Compound Analogue
C=O bond length1.212Hydrazinecarboxamide
Dihedral angle (aromatic)22.88°N-(4-Chlorophenyl)piperazine
Centroid–centroid distance5.055Piperazine derivatives

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

Methodological Answer:

  • Enzyme Inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., ATPase activity).
  • Antimicrobial Testing : Use microdilution assays (MIC/MBC) against Gram-positive/negative strains .
  • Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50_{50}.

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

Methodological Answer:

  • Substituent Variation : Modify the phenylpiperazine core (e.g., introduce electron-withdrawing groups like –F or –CF3_3) to assess effects on receptor binding .
  • Bioisosteric Replacement : Replace the carboxamide with thiocarboxamide or sulfonamide groups to probe electronic effects .
  • Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions with target proteins (e.g., serotonin receptors).

Q. Table 2: SAR Trends in Piperazine Analogues

ModificationBiological EffectSource
Fluorophenyl substitutionEnhanced kinase inhibition
Thiocarboxamide replacementImproved metabolic stability

Q. How should researchers resolve contradictions in biological data (e.g., divergent IC50_{50}50​ values across studies)?

Methodological Answer:

  • Standardize Assays : Ensure consistent cell lines, incubation times, and solvent controls (e.g., DMSO concentration ≤0.1%).
  • Stereochemical Analysis : Verify enantiopurity via chiral HPLC, as racemic mixtures may obscure activity (e.g., (2S)- vs. (2R)-enantiomers in cephalosporin intermediates) .
  • Data Reproducibility : Replicate studies across independent labs with blinded sample coding.

Q. What advanced techniques are recommended for studying its supramolecular interactions?

Methodological Answer:

  • Solid-State NMR : Probe hydrogen-bonding networks and π-stacking in crystalline forms.
  • Dynamic Light Scattering (DLS) : Assess aggregation behavior in solution.
  • Single-Crystal Neutron Diffraction : Resolve proton positions in hydrogen bonds (critical for drug-receptor modeling) .

Q. How can computational methods enhance understanding of its reactivity and stability?

Methodological Answer:

  • DFT Calculations : Predict oxidation/reduction potentials (e.g., HOMO-LUMO gaps) using Gaussian09 .
  • Degradation Pathways : Simulate hydrolysis under acidic/basic conditions via molecular dynamics (e.g., AMBER).
  • Solubility Prediction : Apply COSMO-RS to optimize formulation vehicles .

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